N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396674-93-3
VCID: VC7072766
InChI: InChI=1S/C15H18F3N3O/c1-10-9-12(15(16,17)18)21-13(20-10)7-8-19-14(22)11-5-3-2-4-6-11/h2-3,9,11H,4-8H2,1H3,(H,19,22)
SMILES: CC1=CC(=NC(=N1)CCNC(=O)C2CCC=CC2)C(F)(F)F
Molecular Formula: C15H18F3N3O
Molecular Weight: 313.324

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide

CAS No.: 1396674-93-3

Cat. No.: VC7072766

Molecular Formula: C15H18F3N3O

Molecular Weight: 313.324

* For research use only. Not for human or veterinary use.

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide - 1396674-93-3

Specification

CAS No. 1396674-93-3
Molecular Formula C15H18F3N3O
Molecular Weight 313.324
IUPAC Name N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide
Standard InChI InChI=1S/C15H18F3N3O/c1-10-9-12(15(16,17)18)21-13(20-10)7-8-19-14(22)11-5-3-2-4-6-11/h2-3,9,11H,4-8H2,1H3,(H,19,22)
Standard InChI Key PHSSPZPTOYQLJN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)CCNC(=O)C2CCC=CC2)C(F)(F)F

Introduction

Key Structural Features:

  • Pyrimidine Ring: The compound contains a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl group at position 6.

  • Carboxamide Group: The cyclohexene moiety is attached to the pyrimidine derivative through an amide bond.

  • Trifluoromethyl Substitution: This group enhances the compound's lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with commercially available pyrimidine derivatives. Below is a generalized pathway:

  • Step 1: Synthesis of the pyrimidine precursor, incorporating methyl and trifluoromethyl groups through selective halogenation and alkylation.

  • Step 2: Functionalization of the ethyl chain by introducing an amine group.

  • Step 3: Coupling of the functionalized pyrimidine derivative with cyclohexene carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) to form the final carboxamide.

Pharmacological Potential

Compounds containing pyrimidine scaffolds are widely explored in medicinal chemistry due to their diverse biological activities. This specific compound may exhibit properties such as:

  • Anti-inflammatory Activity: Pyrimidine derivatives are known inhibitors of enzymes like 5-lipoxygenase, which mediate inflammation .

  • Antiviral Properties: Similar compounds have been studied for disrupting viral polymerase interfaces, particularly in influenza research .

Drug Design

The trifluoromethyl substitution enhances metabolic stability and bioavailability, making this compound a promising candidate for further optimization in drug discovery pipelines.

Analytical Data

The compound's structure can be confirmed using modern analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms.

Docking Studies

Preliminary in silico studies suggest that this compound could interact with specific biological targets due to its lipophilic nature and hydrogen-bonding capability .

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